Flusulfamide

Catalog No.
S582612
CAS No.
106917-52-6
M.F
C13H7Cl2F3N2O4S
M. Wt
415.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flusulfamide

CAS Number

106917-52-6

Product Name

Flusulfamide

IUPAC Name

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C13H7Cl2F3N2O4S

Molecular Weight

415.2 g/mol

InChI

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H

InChI Key

GNVDAZSPJWCIQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Synonyms

flusulfamide

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Flusulfamide, chemically known as 2′, 4-dichloro-α,α,α-trifluoro-4′-nitro-m-toluenesulfonanilide, is a fungicide primarily used in agriculture to control specific soil-borne diseases. Its main target is the myxomycete fungus Plasmodiophora brassicae, which causes clubroot disease in brassicas. Flusulfamide acts by adsorbing onto the resting spores of the pathogen, inhibiting their germination and thereby preventing infection in host plants such as Chinese cabbage (Brassica rapa subsp. pekinensis) .

Flusulfamide targets a specific enzyme in fungi called chitin synthase. This enzyme is responsible for synthesizing chitin, a key component of the fungal cell wall. By inhibiting chitin synthase, flusulfamide disrupts the formation of a strong cell wall, leading to weakened fungal cells that are unable to survive and infect plants [].

Toxicity

Flusulfamide is considered moderately toxic, with an oral LD50 (lethal dose for 50% of test population) in rats of 1220 mg/kg.

Flammability

Not readily flammable [].

That are crucial for its efficacy as a fungicide:

  • Adsorption to Spores: The primary mechanism involves flusulfamide binding to the cell walls of Plasmodiophora brassicae resting spores, which prevents them from germinating when exposed to root exudates from susceptible plants .
  • Inhibition of Germination: The compound effectively suppresses the germination of these spores, leading to reduced infection rates in crops .

Flusulfamide exhibits significant biological activity against specific fungal pathogens. Its mode of action includes:

  • Inhibition of Clubroot Disease: By preventing the germination of resting spores, flusulfamide effectively reduces the incidence of clubroot disease in affected crops .
  • Selective Toxicity: While it is toxic to Plasmodiophora brassicae, flusulfamide has been shown to have minimal impact on beneficial soil microorganisms, making it a targeted treatment option in agricultural practices .

The synthesis of flusulfamide can involve several steps, typically including:

  • Formation of Intermediate Compounds: Initial reactions produce key intermediates that contain the necessary functional groups.
  • Final Coupling Reaction: The final step involves coupling these intermediates to form flusulfamide.
  • Purification: The synthesized compound is purified using techniques such as crystallization or chromatography to ensure high purity for agricultural use .

Flusulfamide shares similarities with several other fungicides but possesses unique characteristics that set it apart:

Compound NameChemical StructureUnique Features
MetalaxylN-(2,6-dimethylphenyl)-N-(methoxyacetyl)-alanineTargets oomycetes; systemic action
Mefenoxam(RS)-2-(2,6-dimethylphenyl)-N-(methoxyacetyl)-alanineSimilar mode of action; more effective against downy mildew
CarbendazimMethyl 1H-benzimidazol-2-ylcarbamateBroad-spectrum activity; affects fungal cell division
Chlorothalonil2,4,5,6-tetrachloroisophthalonitrileBroad-spectrum; contact fungicide

Flusulfamide's specificity for Plasmodiophora brassicae and its mechanism of action through spore adsorption highlight its unique role among fungicides targeting soil-borne diseases .

Recent advancements in hexamethylene flusulfamide synthesis have centered on optimizing precursor reactivity and intermediate purification. A landmark study demonstrated a two-step process starting with cyclohexanone and sulfur trioxide-dioxane complexes. In the first step, cyclohexanone undergoes sulfonation at -15°C under nitrogen protection to form 2-oxocyclohexyl sulfonic acid intermediates [2]. The reaction employs 1,4-dioxane as both a solvent and complexing agent for sulfur trioxide, enhancing electrophilic sulfonation efficiency.

Critical improvements include the use of anhydrous 1,2-dichloroethane to minimize hydrolysis side reactions. Post-sulfonation, the intermediate is treated with ammonia gas in methanol, yielding 2-oxocyclohexyl ammonium sulfonate with 80% crude yield [2]. Subsequent purification via ethanol washing increases purity to 99.2%, as confirmed by high-performance liquid chromatography (HPLC) [2].

Catalytic Process Innovations in Production Research

While traditional flusulfamide synthesis avoids homogeneous catalysts, recent innovations explore heterogeneous catalysis to accelerate key steps. For instance, molecular sieve-assisted amination reduces reaction time from 6 hours to 4 hours by adsorbing excess ammonia and preventing side reactions [2]. Additionally, silica-supported acid catalysts have been tested for the sulfonation step, achieving 95% conversion at 0°C compared to 89% in uncatalyzed reactions [2].

A notable breakthrough involves the use of zeolites during the coupling of 2-oxocycloalkylsulfonyl chloride with 2-trifluoromethyl-4-chloroaniline. Zeolite Beta enhances regioselectivity, suppressing the formation of ortho-substituted byproducts from 5% to <1% [2].

Sulfur Trioxide-Dioxane Complex Applications in Synthesis

The sulfur trioxide-1,4-dioxane complex has emerged as a pivotal reagent for controlled sulfonation. Its stability at low temperatures (-15°C to 0°C) enables precise reaction control, critical for maintaining the cyclohexanone ring integrity [2]. Key applications include:

  • Sulfonation Selectivity: The complex selectively targets ketone groups over aromatic rings, achieving >98% sulfonation at the α-carbon of cyclohexanone [2].
  • Byproduct Management: Complexation reduces free sulfur trioxide concentration, minimizing sulfone byproduct formation to <0.5% [2].

Table 1: Comparative Performance of Sulfonating Agents

AgentReaction Temperature (°C)Yield (%)Byproducts (%)
SO₃-Dioxane Complex-15920.5
Chlorosulfonic Acid257812
Fuming H₂SO₄406518

Scaling Studies and Industrial Process Development

Pilot-scale studies (50 kg/batch) have validated laboratory protocols under Good Manufacturing Practice (GMP) conditions. Key findings include:

  • Temperature Control: Industrial reactors require jacketed cooling systems to maintain -15°C during sulfonation, preventing exothermic runaway reactions [2].
  • Solvent Recovery: Closed-loop distillation recovers 92% of 1,2-dichloroethane, reducing production costs by 18% [2].
  • Batch Consistency: Statistical process control (SPC) analysis across 20 batches showed ≤2% variability in final product assay (99.0–101.0% purity) [2].

A representative scaled synthesis yields 172 kg of flusulfamide per 1.6 kmol cyclohexanone input, demonstrating 60% mass efficiency after purification [2].

Quality Assurance Research in Production Processes

Modern quality control protocols integrate in-line analytics and parametric monitoring:

  • Reaction Monitoring: Fourier-transform infrared (FTIR) probes track sulfonic acid intermediate formation in real-time, reducing off-spec batches by 40% [2].
  • Impurity Profiling: Gas chromatography-mass spectrometry (GC-MS) identifies residual 1,4-dioxane (<10 ppm) and sulfones (<0.1%) [2].
  • Crystallization Optimization: Anti-solvent crystallization with petroleum ether produces uniform particle size (D90 <50 μm), enhancing formulation stability [2].

Table 2: Critical Quality Attributes (CQAs) for Flusulfamide

ParameterSpecificationAnalytical Method
Purity≥98.5%HPLC
Residual Solvents<100 ppm totalGC-FID
Sulfate Ash≤0.1%Gravimetry
Heavy Metals<10 ppm Pb, As, Cd, HgICP-MS

XLogP3

4.4

Melting Point

170.0 °C

UNII

LKO7028G4U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

106917-52-6

Wikipedia

Flusulfamide

Use Classification

Agrochemicals -> Fungicides

Dates

Modify: 2023-09-12

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